2-(2,2-dimethylpropyl)-1-(4-fluorobenzyl)-1H-benzimidazole
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Overview
Description
2-(2,2-dimethylpropyl)-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropyl)-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the benzodiazole core.
Attachment of the Dimethylpropyl Group: The dimethylpropyl group can be attached through an alkylation reaction using a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups (if present) in the compound, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-(2,2-dimethylpropyl)-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylpropyl)-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to these targets, while the benzodiazole core can modulate the compound’s overall pharmacological profile. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-1H-benzodiazole: Lacks the dimethylpropyl group, which may affect its pharmacological properties.
1-[(4-fluorophenyl)methyl]-1H-benzodiazole: Similar structure but without the dimethylpropyl group, potentially leading to different biological activities.
2-(2,2-dimethylpropyl)-1H-benzodiazole: Similar structure but without the fluorophenyl group, which may influence its binding affinity and specificity.
Uniqueness
The presence of both the fluorophenyl and dimethylpropyl groups in 2-(2,2-dimethylpropyl)-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole makes it unique compared to its analogs. These groups can enhance its pharmacokinetic properties, such as solubility and metabolic stability, and may provide a distinct pharmacological profile.
Properties
Molecular Formula |
C19H21FN2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-1-[(4-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C19H21FN2/c1-19(2,3)12-18-21-16-6-4-5-7-17(16)22(18)13-14-8-10-15(20)11-9-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
ALWVBYBFADRDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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